2-Propyne-1-sulfonyl chloride

Medicinal Chemistry Click Chemistry Building Blocks

Introducing a clickable handle without inflating lipophilicity is a persistent medicinal chemistry challenge. 2-Propyne-1-sulfonyl chloride (CAS 32623-88-4) solves this: its terminal alkyne enables CuAAC bioconjugation while the propargyl group lowers LogP by ~1.55 units vs. saturated analogs (~35-fold hydrophilicity gain). • Sulfonyl chloride electrophile for rapid amine capping; alkyne for sequential click functionalization • Minimal steric footprint (MW 138.57) ideal for parallel library synthesis • Validated scaffold for WO-2019125185-A1 antibacterial quinoline sulfonamides. BenchChem supplies this building block with rigorous QC and reliable global logistics.

Molecular Formula C3H3ClO2S
Molecular Weight 138.57 g/mol
CAS No. 32623-88-4
Cat. No. B1530166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyne-1-sulfonyl chloride
CAS32623-88-4
Molecular FormulaC3H3ClO2S
Molecular Weight138.57 g/mol
Structural Identifiers
SMILESC#CCS(=O)(=O)Cl
InChIInChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H,3H2
InChIKeyUQIBXRSXIGQTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Properties for Procurement & Specification


2-Propyne-1-sulfonyl chloride (CAS 32623-88-4) is a small-molecule, aliphatic sulfonyl chloride building block defined by its terminal alkyne group . It is typically supplied as a solid with a minimum purity of 95% and requires refrigerated storage (2-7°C) . Its foundational physical properties include a molecular weight of 138.57 g/mol, a density of 1.5±0.1 g/cm³, and a predicted boiling point of 188.3±23.0 °C [1].

Dual reactive handle: terminal alkyne and sulfonyl chloride for sequential derivatization
Refrigerated storage (2–7°C) required; plan cold-chain handling
Low molecular weight, minimal steric footprint supports lead-like library synthesis

Why the Terminal Alkyne Moiety Matters


The functional value of 2-propyne-1-sulfonyl chloride is derived from the specific combination of a reactive sulfonyl chloride group and a terminal alkyne. Generic substitution with a saturated analog (e.g., propanesulfonyl chloride) or an aryl-substituted alkyne derivative fundamentally alters the compound's reactivity profile . The terminal alkyne is essential for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations, which are precluded by alkenyl or alkyl chains . Furthermore, the unsubstituted propargyl group provides a minimal steric footprint, which directly impacts key physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA), differentiating it from bulkier aryl- or chloro-substituted analogs .

Saturated analogs (e.g., propanesulfonyl chloride) lack the terminal alkyne, precluding click chemistry and altering reactivity.

Aryl-substituted propargyl sulfonyl chlorides introduce higher lipophilicity and steric bulk, shifting physicochemical and SAR profiles.

Alkenyl analogs (e.g., 2-propene-1-sulfonyl chloride) offer different unsaturation reactivity; CuAAC is not accessible.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight Advantage Over Aryl-Substituted Analogs

Compared to aryl-substituted analogs like 3-phenylprop-2-yne-1-sulfonyl chloride (CAS 2138423-35-3) and 3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride (CAS 1936345-60-6), 2-propyne-1-sulfonyl chloride possesses a significantly lower molecular weight . This lower mass facilitates the synthesis of final compounds with improved ligand efficiency and adherence to drug-likeness rules.

MW Advantage
Reported
138.57 g/mol vs. 214.67 (phenyl) and 249.12 (4-chlorophenyl); 76–111 g/mol lower
Supports design of lower molecular weight final compounds; may benefit ligand efficiency metrics.
Calculated MW values from molecular formula.
Medicinal Chemistry Click Chemistry Building Blocks

Lower Lipophilicity vs. Saturated Propyl Analog

2-Propyne-1-sulfonyl chloride exhibits a LogP value (XLogP3: 0.5) that is significantly lower than its saturated counterpart, 1-propanesulfonyl chloride (CAS 10147-36-1, LogP: 2.0458) . This lower LogP indicates a markedly higher hydrophilicity, which directly impacts solubility and partitioning behavior.

LogP Reduction
Reported
XLogP3 0.5 vs. 2.05 (propanesulfonyl chloride); Δ 1.55 units
Indicates markedly higher hydrophilicity; may support altered solubility and partitioning profiles.
LogP values from different estimation sources; direct comparison approximate.
Physicochemical Properties ADME Drug Design

TPSA Consistency Across Unsaturated Analogs

2-Propyne-1-sulfonyl chloride possesses a Topological Polar Surface Area (TPSA) of 42.5 Ų, which is identical to its closest alkenyl analog, 2-propene-1-sulfonyl chloride (CAS 14418-84-9) . This TPSA is also shared by the bulkier 3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride . This indicates that the core sulfonyl chloride group, rather than the hydrocarbon tail, dominates the polar surface area contribution.

TPSA Identity
Reported
42.5 Ų identical for target, 2-propene, and 4-chlorophenyl analogs
Core sulfonyl group dominates polar surface area; unsaturated tail substitution does not alter TPSA.
Calculated TPSA; may not fully capture experimental permeability.
Membrane Permeability Drug-Likeness Physicochemical Properties

Refrigerated Storage Requirement vs. Room Temperature Analogs

Procurement specifications for 2-propyne-1-sulfonyl chloride consistently mandate refrigerated storage (2-7°C) , in contrast to its saturated analog, 1-propanesulfonyl chloride, which is typically stored at room temperature . This operational requirement highlights the compound's higher intrinsic reactivity and thermal sensitivity due to the terminal alkyne.

Storage Requirement
Class-level
2–7°C (refrigerated) vs. ambient for saturated analog
Reflects higher intrinsic reactivity; requires cold-chain logistics and inventory planning.
Based on vendor specifications; confirm lot-specific storage conditions.
Storage Conditions Stability Procurement

Patented Antibacterial Quinoline Sulfonamide Synthesis

2-Propyne-1-sulfonyl chloride is explicitly claimed and utilized as a key intermediate in the synthesis of quinoline sulfonamide compounds, as detailed in patent WO-2019125185-A1 [1]. These compounds are under investigation for their antibacterial activity. While specific MIC data for the final compounds is not provided in the extracted patent details, the use of this precise building block is a formal element of the patent's claims, differentiating it from other sulfonyl chlorides that were not selected for this specific series.

Patent Use
Source review
Explicitly claimed in WO-2019125185-A1 for quinoline sulfonamide synthesis
Supports replication of patent-described antibacterial scaffolds.
Antibacterial activity data not included in patent excerpt; review full patent for MIC details.
Antibacterial Patent Chemistry Drug Discovery

High-Value Application Scenarios


Click Chemistry Probes and Bioconjugates via CuAAC

The terminal alkyne group makes 2-propyne-1-sulfonyl chloride an ideal electrophile for introducing a 'clickable' sulfonyl handle into molecules. After sulfonylation of an amine-containing substrate, the resulting propargyl sulfonamide can be efficiently conjugated to azide-modified payloads (e.g., fluorophores, biotin, PEG) using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is supported by the established role of terminal alkynes in click chemistry and contrasts with saturated analogs like propanesulfonyl chloride, which lack this functionality [1] .

Lead Optimization for Improved Physicochemical Properties

Medicinal chemists aiming to reduce lipophilicity and improve aqueous solubility of a lead series can substitute a saturated propylsulfonamide with a propargylsulfonamide. The data shows 2-propyne-1-sulfonyl chloride-derived fragments will have a LogP approximately 1.55 units lower than those derived from 1-propanesulfonyl chloride, translating to a roughly 35-fold increase in hydrophilicity . This can be a strategic move to mitigate ADME liabilities such as high metabolic turnover or off-target binding associated with lipophilic compounds.

Advanced Intermediates for Antibacterial Drug Discovery

Research programs focused on developing novel antibacterial agents, particularly those targeting Gram-negative or resistant pathogens, can utilize 2-propyne-1-sulfonyl chloride to construct the quinoline sulfonamide core claimed in WO-2019125185-A1 [2]. Procurement of this building block enables the direct synthesis of compounds described in this patent family, providing a validated starting point for medicinal chemistry efforts.

Parallel Synthesis and Library Generation

For high-throughput chemistry or parallel synthesis efforts, the minimal molecular weight (138.57 g/mol) and small steric footprint of 2-propyne-1-sulfonyl chloride are advantageous . Its use as a capping group or diversity element in library synthesis introduces a functional handle for subsequent diversification (via click chemistry) without adding the significant mass and bulk of aryl-substituted analogs like 3-phenylprop-2-yne-1-sulfonyl chloride (214.67 g/mol) .

Application
Selection Property
Validation Focus
Click chemistry probe conjugation
Terminal alkyne handle for CuAAC
Sulfonamide stability and click efficiency
Lead optimization for lower lipophilicity
Low LogP propargyl sulfonamide fragment
Solubility, metabolic stability, and off-target binding
Antibacterial quinoline sulfonamide synthesis
Key intermediate per WO-2019125185-A1
Replicate patent procedures; confirm activity in assays
Parallel library synthesis
Low MW, minimal steric footprint
Library MW distribution; click derivatization yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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